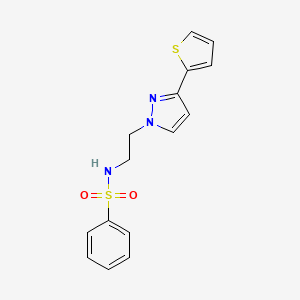

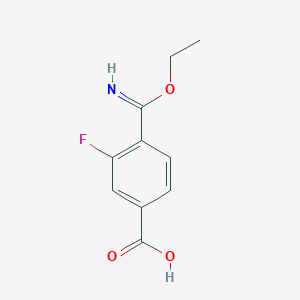

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

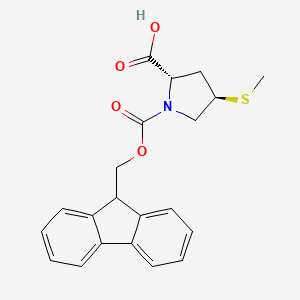

The compound N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a member of the benzenesulfonamide family, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various benzenesulfonamide derivatives and their synthesis, bioactivity, and molecular structure, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities that introduce the desired functional groups. For instance, the synthesis of substituted benzenesulfonamides can start from substituted benzaldehydes or hydrazinobenzenesulfonamide, as described in the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides . Similarly, the preparation of 2-(1-phenyl-1H-pyrazol-5-yl)benzenesulfonamides involves the reaction of polylithiated C(α),N-phenylhydrazones with methyl 2-(aminosulfonyl)benzoate . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can significantly influence their biological activity. For example, the crystallographic study of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides revealed significant conformational differences in the solid state, which could affect their activity in solution . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide also show how different substituents and torsion angles can influence the overall conformation and potential intermolecular interactions .

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives can be influenced by the presence of different functional groups. For instance, the presence of a pyrazole ring, as in the title compound, could potentially engage in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the surrounding chemical environment. The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrates how these compounds can interact with biological targets through their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are often determined by the molecular structure and the nature of the substituents. For example, the cytotoxicity and carbonic anhydrase inhibition potential of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides suggest that the introduction of specific substituents can enhance biological activity . Additionally, substituted N-(pyrazin-2-yl)benzenesulfonamides have shown antimicrobial activity, which is also influenced by their physical and chemical properties .

Scientific Research Applications

Anticancer Properties

Research has demonstrated the potential of certain derivatives of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide in anticancer applications. Specifically, studies have synthesized and evaluated derivatives for their effectiveness against cancer cell lines, showing promising activities in inhibiting the growth of these cells. For instance, a series of derivatives were synthesized and evaluated against hepatocellular carcinoma (HepG2) cell lines, revealing significant anticancer activities for compounds with specific structural modifications (Gomha, Edrees, & Altalbawy, 2016).

Anti-Inflammatory and Analgesic Activities

Derivatives of this compound have also been explored for their anti-inflammatory and analgesic properties. A study synthesized a novel series of derivatives and assessed their anti-inflammatory, analgesic, antioxidant, and anticancer activities, alongside their effects on hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). The findings revealed that certain derivatives exhibited noteworthy anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Herbicidal Activity

Some derivatives of this compound have been found to possess interesting herbicidal activities. Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, for example, has indicated that these compounds exhibit post-emergence herbicidal activity primarily against dicotyledonous weed species, suggesting a mechanism of action related to the interference with the biosynthesis of branched-chain amino acids (Eussen, Thus, Wellinga, & Stork, 1990).

Antimicrobial Properties

Further studies have explored the antimicrobial potentials of derivatives, with some compounds showing inhibitory activities against a variety of bacterial and fungal strains. These findings suggest a broad spectrum of applications for these compounds in addressing microbial infections (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).

Mechanism of Action

The mechanism of action of thiophene and benzenesulfonamide derivatives can vary widely depending on the specific compound. For example, some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S2/c19-22(20,13-5-2-1-3-6-13)16-9-11-18-10-8-14(17-18)15-7-4-12-21-15/h1-8,10,12,16H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXONBERNGQYZNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2546778.png)

![2-{1-[(5-chloro-1H-indol-2-yl)carbonyl]piperidin-4-yl}-N-isopropylacetamide](/img/structure/B2546782.png)

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)